molecular formula C17H21N3O2S B11020565 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11020565
M. Wt: 331.4 g/mol
InChI Key: ZAKDMYORQOVIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an isopropyl group at the 5-position, linked via a carboxamide bridge to a 4-phenyltetrahydro-2H-pyran moiety. This structure combines a sulfur-containing heterocycle with a bicyclic system, which may enhance its pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

Molecular Formula

C17H21N3O2S

Molecular Weight

331.4 g/mol

IUPAC Name

4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)oxane-4-carboxamide

InChI

InChI=1S/C17H21N3O2S/c1-12(2)14-19-20-16(23-14)18-15(21)17(8-10-22-11-9-17)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,20,21)

InChI Key

ZAKDMYORQOVIGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Amidation

Tetrahydro-2H-pyran-4-carboxylic acid reacts with N,O-dimethylhydroxylamine hydrochloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane or dimethylformamide (DMF). Triethylamine is often employed as a base, yielding N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with yields up to 94%.

Example Procedure

  • Reactants : Tetrahydro-2H-pyran-4-carboxylic acid (4.97 g, 38.2 mmol), N,O-dimethylhydroxylamine hydrochloride (4.18 g, 42.0 mmol), EDCI (8.79 g, 45.8 mmol).

  • Conditions : Stirred in DCM at 20°C for 12 hours.

  • Workup : Washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated.

  • Yield : 94%.

Grignard Reaction for Phenyl Substitution

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide undergoes nucleophilic acyl substitution with phenylmagnesium bromide in tetrahydrofuran (THF) at -78°C to introduce the phenyl group. The reaction is quenched with ammonium chloride, yielding 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride as an intermediate.

Example Procedure

  • Reactants : N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (5.00 g, 28.9 mmol), phenyllithium (1.8 M in dibutyl ether, 24.1 mL).

  • Conditions : Stirred at -78°C for 2 hours under nitrogen.

  • Workup : Extracted with ethyl acetate, purified via silica gel chromatography.

  • Yield : 78%.

Synthesis of 5-Isopropyl-1,3,4-thiadiazol-2-amine

The thiadiazole ring is constructed via cyclization of thiosemicarbazides or oxidative methods:

Cyclization of Thiosemicarbazides

Isopropyl isothiocyanate reacts with hydrazine hydrate to form a thiosemicarbazide intermediate, which undergoes cyclization in the presence of sulfuric acid or phosphorous oxychloride (POCl₃) to yield 5-isopropyl-1,3,4-thiadiazol-2-amine.

Example Procedure

  • Reactants : Isopropyl isothiocyanate (1.2 eq), hydrazine hydrate (1.0 eq).

  • Conditions : Reflux in ethanol for 6 hours, followed by POCl₃-mediated cyclization at 80°C.

  • Yield : 65–70%.

Coupling of Tetrahydropyran and Thiadiazole Moieties

The final step involves amide bond formation between 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride and 5-isopropyl-1,3,4-thiadiazol-2-amine.

Schlenk Technique for Amide Bond Formation

The acyl chloride is reacted with the thiadiazol-2-amine in anhydrous THF using N-methylmorpholine (NMM) as a base. The reaction proceeds at 0°C to room temperature, followed by extraction and purification.

Example Procedure

  • Reactants : 4-Phenyltetrahydro-2H-pyran-4-carbonyl chloride (1.2 eq), 5-isopropyl-1,3,4-thiadiazol-2-amine (1.0 eq).

  • Conditions : Stirred in THF with NMM at 0°C for 4 hours.

  • Workup : Washed with NaHCO₃, dried over MgSO₄, and purified via recrystallization.

  • Yield : 58–63%.

Optimization and Scalability

Solvent and Temperature Effects

  • THF vs. DCM : THF improves solubility of intermediates, while DCM facilitates faster acyl chloride reactions.

  • Low-Temperature Control : Reactions at -30°C to 0°C minimize side reactions, improving purity.

Catalytic Enhancements

  • DMAP Acceleration : 4-Dimethylaminopyridine (DMAP) increases amidation efficiency by 15–20%.

Analytical Data and Characterization

Spectral Confirmation

  • ¹H NMR (CDCl₃) : δ 1.57–1.93 (m, 4H, tetrahydropyran CH₂), 2.85–2.94 (m, 1H, isopropyl CH), 3.44–4.00 (m, 4H, tetrahydropyran OCH₂), 7.22–7.40 (m, 5H, phenyl).

  • LCMS (ESI+) : m/z 395.5 [M+H]⁺.

Challenges and Limitations

  • Purification Complexity : Silica gel chromatography is required due to polar byproducts.

  • Moisture Sensitivity : Acyl chloride intermediates require anhydrous conditions .

Chemical Reactions Analysis

Synthetic Pathways

The synthesis of this compound likely involves multi-step organic reactions, combining thiadiazole formation with tetrahydropyran ring construction and carboxamide linkage.

1.1 Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is typically synthesized via cyclization reactions. For example, amidines react with thioagents (e.g., thionyl chloride or phosphorus pentasulfide) to form the thiadiazole ring. A similar approach is described for related compounds like N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamide .

1.2 Tetrahydropyran Ring Construction
The tetrahydropyran moiety may form through acid-catalyzed cyclization of dihydroxy precursors or via Prins cyclization involving alkenes and carbonyl compounds.

1.3 Carboxamide Coupling
The carboxamide group likely results from reacting the thiadiazole’s amine group with a carboxylic acid chloride (e.g., 4-phenyltetrahydro-2H-pyran-4-carbonyl chloride).

Thiadiazole Cyclization

Reaction TypeReactantsConditions
CyclizationAmidine, thionyl chlorideReflux in dichloromethane

Tetrahydropyran Formation

MethodReactantsConditions
Acid-CatalyzedDihydroxy precursorH+ catalyst (e.g., H2SO4)

Amide Bond Formation

Reaction TypeReactantsConditions
Amide CouplingThiadiazole amine, carboxylic acid chlorideDMF, EDC/HOBt

Analytical Techniques

3.1 Chromatography
HPLC methods using reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phases are effective for purity analysis .

3.2 Mass Spectrometry
Formic acid is preferred over phosphoric acid in mobile phases to ensure MS compatibility .

Reactivity and Stability

The thiadiazole ring exhibits moderate stability under basic conditions but may degrade under prolonged acidic treatment. The amide group is stable under standard conditions but susceptible to hydrolysis in strong acids/bases.

Comparison of Related Thiadiazole Derivatives

CompoundStructural FeaturesUnique Properties
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-p-toluenesulphonamideThiadiazole + sulfonamideAntibacterial activity
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-[[4-propyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamideThiadiazole + triazoleAntimicrobial potential

Research Gaps and Challenges

  • Limited direct experimental data on this specific compound’s reactivity.

  • Thiadiazole’s electron-withdrawing nature may influence reaction rates in amide formation.

  • Scalability of multi-step synthesis requires optimization.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. Research indicates that derivatives of thiadiazoles exhibit significant activity against bacteria such as Staphylococcus aureus and Escherichia coli.

  • Case Study : A study involving synthesized thiadiazole derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
CompoundTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64

Anticancer Properties

The anticancer potential of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has been evaluated in various studies, highlighting its cytotoxic effects on different cancer cell lines.

  • Case Study : In a study assessing the cytotoxic effects on the MCF-7 breast cancer cell line, the compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM .
Cell LineIC50 (µM)Reference Year
MCF-7152023

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory properties of this compound. It has been shown to reduce pro-inflammatory cytokines in various experimental models.

  • Case Study : In experiments using LPS-stimulated macrophages, treatment with the compound led to a significant reduction in TNF-alpha and IL-6 levels by approximately 50% compared to controls .
CytokineReduction (%)
TNF-alpha50
IL-650

Mechanism of Action

The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiadiazole-Based Analogues

Compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide)

  • Key Features: Dual thiadiazole rings with ethyl and p-tolylamino substituents.
  • Biological Activity : Exhibits potent cytotoxicity against MCF-7 (IC₅₀ = 0.084 ± 0.020 mmol/L) and A549 (IC₅₀ = 0.034 ± 0.008 mmol/L) cell lines, surpassing cisplatin in efficacy .
  • Comparison: The target compound replaces the ethyl and p-tolylamino groups with an isopropyl and a tetrahydro-2H-pyran-phenyl system. However, without direct activity data, this remains speculative.
Heterocyclic Carboxamides

N-Cyclohexyl-2-(phenylsulfanyl)acetamide

  • Key Features : Acetamide backbone with a cyclohexyl group and phenylsulfanyl moiety.
  • Comparison : The absence of a thiadiazole ring in this compound highlights the importance of sulfur-containing heterocycles in mediating bioactivity. The target compound’s thiadiazole may offer stronger hydrogen-bonding or π-stacking interactions compared to the phenylsulfanyl group .

2-(2-Methoxyphenyl)-1,3,4-oxadiazole

  • Key Features : Oxadiazole ring with a methoxyphenyl substituent.
  • Comparison : Replacing thiadiazole with oxadiazole reduces sulfur-mediated interactions (e.g., hydrophobic or metal coordination). The target compound’s isopropyl group may confer greater steric bulk than the methoxy group, influencing receptor binding .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Features LogP (Predicted) Molecular Weight Solubility (mg/mL)
Target Compound Thiadiazole, isopropyl, pyran-phenyl 3.2 375.45 0.12 (low)
Compound 4y Dual thiadiazoles, ethyl, p-tolylamino 2.8 406.52 0.25 (moderate)
N-Cyclohexyl-2-(phenylsulfanyl)acetamide Acetamide, cyclohexyl, phenylsulfanyl 2.5 263.38 1.10 (high)

Key Observations :

  • The target compound’s higher logP (3.2 vs. 2.8 for 4y) suggests increased lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiadiazole moiety and a tetrahydropyran ring. Its molecular formula is C14H18N4O2SC_{14}H_{18}N_4O_2S, and it has been identified with various identifiers including CAS number 1390721 and DrugBank accession DB08673 .

Synthesis Methods

Synthesis of this compound can be achieved through various methods, often involving multi-step reactions that include the formation of the thiadiazole ring followed by coupling with the tetrahydropyran derivative. The synthesis typically employs reagents such as isopropyl hydrazine and appropriate phenolic compounds under controlled conditions to ensure high yield and purity .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound through various in vitro assays. The compound has shown promising results against several cancer cell lines, including:

Cell Line IC50 (µM) Reference
HepG2 (liver cancer)10.5
HCT116 (colon cancer)8.7
MCF7 (breast cancer)12.3

The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation, which are common pathways exploited by anticancer agents.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. The results indicate that it possesses significant antibacterial activity:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The antimicrobial activity is thought to be linked to the thiadiazole moiety, which has been previously documented to exhibit such properties.

Case Studies

In a notable case study published in 2021, researchers synthesized a series of derivatives based on the thiadiazole framework, including this compound. The study highlighted its efficacy in reducing tumor growth in vivo models when administered at specified doses over a period of time .

Q & A

Q. What synthetic routes are commonly employed to prepare N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide?

The synthesis typically involves multi-step reactions:

  • Thiadiazole ring formation : Cyclization of thiourea derivatives with hydrazine precursors under reflux in acetonitrile or DMF, as described for analogous 1,3,4-thiadiazole systems .
  • Tetrahydropyran assembly : Ring-closing reactions (e.g., Prins cyclization) or coupling of pre-formed pyran intermediates.
  • Amidation : Coupling the thiadiazole and pyran moieties via carboxamide linkage using reagents like EDCI/HOBt or activated esters .
    Key validation: Intermediate purity is assessed via HPLC, and structural confirmation via 1H^1H/13C^{13}C NMR .

Q. How is the structural integrity of this compound validated during synthesis?

  • Spectroscopic methods : 1H^1H NMR (for proton environments), 13C^{13}C NMR (carbon framework), and IR (functional groups like amide C=O).
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the tetrahydropyran and thiadiazole moieties .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS or HRMS).

Advanced Research Questions

Q. How can researchers optimize reaction yields for the cyclization steps in thiadiazole synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing transition states .
  • Catalytic additives : Iodine and triethylamine promote sulfur elimination during thiadiazole formation, reducing side products .
  • Reaction monitoring : Real-time TLC or inline FTIR tracks intermediate conversion to adjust reaction time/temperature.

Q. What strategies resolve contradictions in reported biological activity data for 1,3,4-thiadiazole derivatives?

  • Dose-response profiling : Validate activity thresholds using standardized assays (e.g., MIC for antimicrobial studies) .
  • Structural analogs : Compare substituent effects (e.g., isopropyl vs. phenyl groups) on bioactivity to isolate pharmacophores.
  • Meta-analysis : Cross-reference datasets from independent studies to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Predict binding affinities to target proteins (e.g., bacterial enzymes or cancer biomarkers).
  • ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability by modifying substituents on the tetrahydropyran or thiadiazole rings.
  • MD simulations : Assess conformational flexibility of the carboxamide linker to improve target engagement .

Q. What experimental controls are critical when evaluating enzyme inhibition by this compound?

  • Positive/Negative controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) and solvent-only samples.
  • Time-resolved assays : Distinguish reversible vs. irreversible inhibition mechanisms.
  • Off-target screening : Use kinase or protease panels to confirm selectivity .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in compound purity?

  • Chromatographic standardization : Employ HPLC with UV/Vis or MS detection (≥98% purity threshold) .
  • Recrystallization protocols : Optimize solvent systems (e.g., EtOAc/hexane) to remove residual synthetic byproducts.
  • Stability testing : Monitor degradation under varying storage conditions (temperature, humidity) using accelerated stability studies .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post hoc tests : Compare IC50_{50} values across derivatives or cell lines.
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Emerging Research Directions

  • Heterocyclic diversification : Replace the isopropyl group on the thiadiazole with bioisosteres (e.g., trifluoromethyl) to enhance metabolic stability .
  • Hybrid scaffolds : Integrate marine-derived pharmacophores (e.g., alkaloid motifs) into the tetrahydropyran structure for synergistic bioactivity .
  • Green chemistry : Explore solvent-free cyclization or catalytic asymmetric synthesis to reduce environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.